molecular formula C8H7ClN4 B1407936 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1354224-75-1

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B1407936
CAS No.: 1354224-75-1
M. Wt: 194.62 g/mol
InChI Key: XQEBWVOBGCAVBT-UHFFFAOYSA-N
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Description

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 5-position and an amino group at the 3-position, as well as a pyrazole ring attached at the 6-position

Biochemical Analysis

Biochemical Properties

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can act as a ligand for metal ions, forming complexes that can catalyze oxidation reactions . Additionally, it has been observed to interact with metalloenzymes, which are proteins containing metal ions that are essential for their catalytic activity . These interactions often involve coordination between the nitrogen atoms of the pyrazole and pyridine rings and the metal ions, leading to changes in the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating the binding of the compound to its target . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Over time, the degradation products may accumulate, potentially altering the compound’s biological activity. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage range produces a significant biological response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . These interactions can affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of both active and inactive metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments or tissues . For example, binding to transport proteins may facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm or organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine is unique due to the presence of both the chloro and amino groups on the pyridine ring, as well as the attached pyrazole ring.

Properties

IUPAC Name

5-chloro-6-pyrazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-4-6(10)5-11-8(7)13-3-1-2-12-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEBWVOBGCAVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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